3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
Description
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-13(11-3-1-7-18(20)9-11)17-8-4-12(10-17)21-14-15-5-2-6-16-14/h1-3,5-7,9,12H,4,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWHHFXWUDKGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=C[N+](=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine and pyridine moieties. Common synthetic routes include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced.
Attachment of Pyridine Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the pyrrolidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a pyrrolidine ring, a pyridine ring, and a pyrimidine moiety, contributing to its structural diversity. The synthesis typically involves multiple steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions with suitable precursors.
- Introduction of the Pyrimidine Moiety : Often involves nucleophilic substitution reactions.
- Attachment of the Pyridine Ring : Accomplished via coupling reactions such as Suzuki or Heck coupling.
Medicinal Chemistry
3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide has been explored as a scaffold for developing new pharmaceuticals. Its structural characteristics suggest potential activity against various biological targets, including enzymes and receptors. Notably, derivatives of similar compounds have demonstrated pharmacological activities such as:
- Anticancer
- Antiviral
- Anti-inflammatory
These properties make it a candidate for further drug development and optimization .
Biochemical Assays
The compound can be utilized in biochemical assays to study enzyme activity and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it suitable for investigating mechanisms of action in various biochemical pathways .
Materials Science
Due to its unique electronic and optical properties, this compound is being studied for applications in materials science. It may serve as an intermediate in synthesizing new materials with specific functionalities, such as organic semiconductors or sensors.
Industrial Applications
In industrial settings, this compound can act as an intermediate in the synthesis of more complex molecules. Its versatility allows for its incorporation into various chemical processes aimed at producing fine chemicals or agrochemicals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share the pyrrolidine ring structure.
Pyridine Derivatives: Compounds such as 2-pyridinol 1-oxide and 3-bromopyridine share the pyridine ring structure.
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine share the pyrimidine moiety.
Uniqueness
What sets 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide apart is its combination of these three distinct moieties in a single molecule, which imparts unique chemical and biological properties
Biological Activity
3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is a complex organic compound notable for its structural diversity, featuring a pyrrolidine ring, a pyridine ring, and a pyrimidine moiety. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions with appropriate precursors.
- Introduction of the Pyrimidine Moiety : Often involves nucleophilic substitution reactions.
- Attachment of the Pyridine Ring : Accomplished via coupling reactions, such as Suzuki or Heck coupling.
This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity.
Anti-inflammatory Properties
Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have shown potent inhibition of COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) . This suggests that the compound may serve as a scaffold for developing new anti-inflammatory agents.
Anticancer Activity
Research into related compounds has demonstrated potential anticancer properties. For example, certain pyrrolidine derivatives have shown enhanced cytotoxicity against tumor cell lines, indicating that modifications to the structure can lead to improved efficacy in cancer treatment . The structure-activity relationship (SAR) studies suggest that specific substituents on the pyridine or pyrimidine rings can significantly affect biological outcomes.
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
- Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to this compound:
These findings underscore the importance of further research into this compound's biological activities and its derivatives.
Q & A
Q. What synthetic routes are recommended for 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves three key steps:
Pyrimidin-2-yloxy-pyrrolidine preparation : Coupling pyrimidin-2-ol with pyrrolidine via nucleophilic substitution under basic conditions (e.g., NaH in THF at 0–25°C).
Carbonylation : Introduce the carbonyl group using phosgene equivalents (e.g., triphosgene) in anhydrous dichloromethane with catalytic DMAP .
Pyridine 1-oxide formation : Oxidize pyridine using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C .
Q. Optimization Strategies :
- Yield improvement : Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation. Adjust stoichiometry (e.g., 1.2 eq. triphosgene) and reaction time.
- Purity control : Employ column chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water).
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidinyloxy group and pyridine 1-oxide. Look for deshielded protons near electronegative atoms (e.g., pyridine N-oxide δH ~8.5–9.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine ring.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 329.12).
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine-carbonyl linkage .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Reevaluate computational models :
- Use density functional theory (DFT) with solvent corrections (e.g., PCM for DCM) to reassess transition-state energies.
- Compare with experimental kinetic data (e.g., Arrhenius plots for oxidation steps) .
- Experimental validation :
- Synthesize derivatives (e.g., pyridine vs. pyridine 1-oxide) to isolate electronic effects.
- Use isotopic labeling (e.g., ¹⁸O in pyrimidin-2-yloxy) to track reaction pathways.
Example Case :
If DFT predicts faster carbonyl group hydrolysis than observed experimentally, assess solvent interactions (e.g., protonation in acidic media) or steric hindrance from the pyrrolidine ring.
Q. How can the compound’s stability under varying pH and temperature be systematically evaluated?
Methodological Answer:
- Accelerated stability studies :
- pH stability : Prepare buffers (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC (C18 column, 254 nm) at 0, 24, 48, and 72 hours.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
Q. Key Findings :
- Acidic conditions (pH <3) : Pyridine 1-oxide may protonate, leading to ring-opening.
- Basic conditions (pH >10) : Hydrolysis of the pyrrolidine-carbonyl bond is likely .
Q. What are critical considerations for designing kinase inhibition assays with this compound?
Methodological Answer:
- Assay design :
- Enzyme selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, HER2) due to the compound’s pyridine 1-oxide moiety .
- Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle controls.
- Dose-response analysis :
- Use 10-dose IC₅₀ curves (0.1 nM–100 μM) in triplicate.
- Validate with orthogonal assays (e.g., SPR for binding affinity).
Q. Troubleshooting :
- Non-specific binding : Add 0.1% BSA to reduce adsorption.
- Redox interference : Test the compound’s impact on luciferase-based assays (common false positives).
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Source analysis :
- Compare purity levels (HPLC ≥95% vs. lower-grade batches).
- Verify assay conditions (e.g., ATP concentration affects competitive inhibitors).
- Meta-analysis :
- Use tools like Forest plots to quantify heterogeneity across datasets.
- Apply machine learning (e.g., random forests) to identify confounding variables (e.g., cell line genetic background) .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use N95 respirators if airborne particles are generated .
- Ventilation : Perform reactions in a fume hood with ≥100 ft/min face velocity.
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
